molecular formula C20H22F3N3O2 B11502603 2-[4-(2-methylphenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide

2-[4-(2-methylphenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B11502603
M. Wt: 393.4 g/mol
InChI Key: HYXLMQUJWYXPDS-UHFFFAOYSA-N
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Description

2-[4-(2-methylphenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide is a synthetic compound known for its potential therapeutic applications. It belongs to the class of piperazine derivatives, which are often explored for their pharmacological properties.

Preparation Methods

The synthesis of 2-[4-(2-methylphenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves the reaction of 2-methylphenylpiperazine with 4-(trifluoromethoxy)phenylacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

2-[4-(2-methylphenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It has been explored for its potential as a ligand in receptor binding studies.

    Medicine: This compound has shown promise as a potential therapeutic agent for neurological disorders due to its interaction with specific receptors in the brain.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(2-methylphenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets, such as receptors in the central nervous system. It is believed to modulate the activity of these receptors, leading to changes in neurotransmitter levels and signaling pathways. This modulation can result in therapeutic effects, particularly in the treatment of neurological disorders.

Comparison with Similar Compounds

2-[4-(2-methylphenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide can be compared with other piperazine derivatives, such as:

  • 2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide
  • 2-[4-(2-chlorophenyl)piperazin-1-yl]acetamide
  • 2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their pharmacological properties and potential applications. The unique trifluoromethoxy group in this compound contributes to its distinct chemical and biological characteristics.

Properties

Molecular Formula

C20H22F3N3O2

Molecular Weight

393.4 g/mol

IUPAC Name

2-[4-(2-methylphenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide

InChI

InChI=1S/C20H22F3N3O2/c1-15-4-2-3-5-18(15)26-12-10-25(11-13-26)14-19(27)24-16-6-8-17(9-7-16)28-20(21,22)23/h2-9H,10-14H2,1H3,(H,24,27)

InChI Key

HYXLMQUJWYXPDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

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